molecular formula C11H10O5 B14353191 3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid CAS No. 91345-17-4

3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid

Katalognummer: B14353191
CAS-Nummer: 91345-17-4
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: FXJCOSHICGYCIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H10O5 It is a derivative of cinnamic acid, characterized by the presence of a carboxymethoxy group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid typically involves the esterification of 4-hydroxycinnamic acid with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cinnamic Acid: A precursor to 3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid, with similar structural features but lacking the carboxymethoxy group.

    Ferulic Acid: Contains a methoxy group on the phenyl ring and exhibits similar antioxidant properties.

    Coumaric Acid: Another derivative of cinnamic acid with hydroxyl groups on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the carboxymethoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

91345-17-4

Molekularformel

C11H10O5

Molekulargewicht

222.19 g/mol

IUPAC-Name

3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C11H10O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-6H,7H2,(H,12,13)(H,14,15)

InChI-Schlüssel

FXJCOSHICGYCIM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.